![molecular formula C17H13ClN2O3 B2868127 [(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 303997-82-2](/img/structure/B2868127.png)
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and an acetate group, which is a carboxylic acid ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (indole and chlorophenyl groups), a carbonyl group (part of the acetate ester), and a nitrogen atom (part of the indole and amino groups) . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution . The acetate group could undergo reactions typical of esters, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis Techniques
Palladium-Catalyzed Oxidative C-H Functionalization : A novel synthesis method involving palladium-catalyzed oxidative C-H functionalization has been developed for creating compounds like (2-oxoindolin-3-ylidene)methyl acetates (Tang et al., 2008).
Stereoselective Synthesis in Anticancer Research : Stereoselective synthesis techniques have been employed for creating derivatives with potential anticancer activities. These methods involve the creation of compounds like (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates (Hassan et al., 2020).
Selective and Reversible 1,3-Dipolar Cycloaddition : This technique is used for the synthesis of functionalized Spiroisoxazolidines from 2-(2-oxoindoline-3-ylidene)acetates. This method has implications for creating compounds with potential anticancer properties (Karcev et al., 2022).
Antimicrobial Activities
- Synthesis of Chromen-4-one Derivatives : A series of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives were synthesized and tested for their antimicrobial activity (Pervaram et al., 2018).
Biochemical Probing
- Alpha-Nitro Ketone in Nicotinic Receptor Probes : Alpha-nitro ketone derivatives, including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, have been synthesized to probe Drosophila nicotinic acetylcholine receptor interactions (Zhang et al., 2004).
Synthetic Applications
Synthesis of Clopidogrel Sulfate : An improved synthesis pathway for Clopidogrel sulfate involving compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate has been developed, suitable for industrialization (Hu Jia-peng, 2012).
Synthesis of Dispirobisoxindole Derivatives : The reactivity pattern of E/Z isomerized alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has been studied for the creation of novel dispirobisoxindole derivatives, highlighting significant advancements in the field of synthetic organic chemistry (Dandia et al., 2013).
Safety and Hazards
Orientations Futures
The indole group is a common feature in many biologically active compounds, and there is ongoing interest in the development of new indole derivatives with potential therapeutic applications . Future research could explore the biological activity of this compound and its potential uses in medicine .
Propriétés
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(21)23-19-16-14-4-2-3-5-15(14)20(17(16)22)10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZEYWIQARPTC-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)
![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)
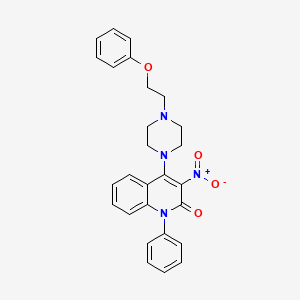
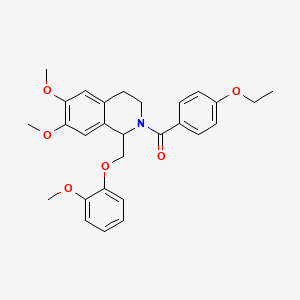
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)
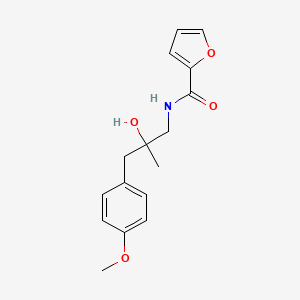
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)
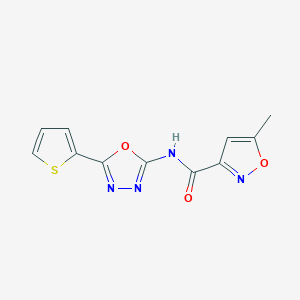
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)
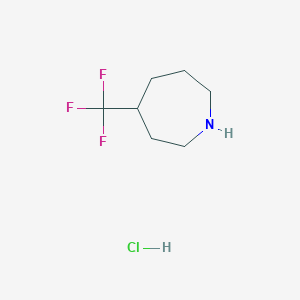

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
